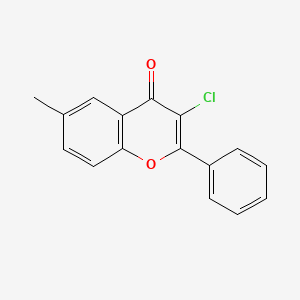

3-chloro-6-methyl-2-phenyl-4H-chromen-4-one

Description

Properties

CAS No. |

13178-99-9 |

|---|---|

Molecular Formula |

C16H11ClO2 |

Molecular Weight |

270.71 g/mol |

IUPAC Name |

3-chloro-6-methyl-2-phenylchromen-4-one |

InChI |

InChI=1S/C16H11ClO2/c1-10-7-8-13-12(9-10)15(18)14(17)16(19-13)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

HWKMEFFTODSEEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C(C2=O)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-chloro-6-methyl-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-hydroxyacetophenone with 2-phenylacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to yield the desired chromen-4-one derivative .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Reactivity and Reaction Pathways

2.1 Electrophilic Aromatic Substitution

The chromone core undergoes reactions such as nitration or sulfonation , facilitated by the electron-rich aromatic ring. Substituents (e.g., chloro, methyl, phenyl) influence regioselectivity.

2.2 Nucleophilic Aromatic Substitution

The chloro group at position 3 may participate in nucleophilic substitution, though steric effects and electronic directing effects of the carbonyl group may limit reactivity.

2.3 Carbonyl Group Reactions

The ketone group enables aldol condensation , Michael addition , or hydride reductions , depending on reaction conditions.

Reaction Conditions and Yields

Stability and Solubility

The compound exhibits moderate stability and solubility in organic solvents, influencing reaction conditions. Solubility in polar aprotic solvents like DMSO or DMF is typically favorable for catalytic reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets in biological systems. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound may also interact with other cellular pathways, such as those involved in inflammation and microbial growth .

Comparison with Similar Compounds

Position 2

- 3-Chloro-6-methyl-2-phenyl-4H-chromen-4-one : Phenyl group enhances aromatic interactions and steric hindrance.

- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one (): Trifluoromethyl group at position 2 increases electronegativity and metabolic stability .

Position 3

Position 6

- This compound : Methyl group offers moderate steric effects.

- 6-Chloro-2-methylthiochroman-4-one (): Replacement of oxygen with sulfur in the chromenone core (thiochromenone) alters electronic properties and bioavailability .

- 6-Ethyl derivatives (): Ethyl groups increase hydrophobicity and may enhance membrane permeability .

Comparative Data Table

Functional Implications of Structural Variations

- Bioactivity: Hydroxy or amino groups () may enhance interactions with biological targets, while chloro/methyl groups (target compound) could improve metabolic stability .

- Material Science : Phenyl and thienyl substituents (target compound, ) enable π-stacking in crystal engineering, relevant to organic semiconductors .

- Hydrogen Bonding : The absence of hydroxy groups in the target compound reduces H-bonding capacity compared to but increases hydrophobicity .

Biological Activity

3-Chloro-6-methyl-2-phenyl-4H-chromen-4-one, a compound belonging to the chromone family, has garnered attention for its diverse biological activities. This article summarizes its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Chlorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones with potassium chloride and ammonium persulfate, followed by cyclization with phosphorus pentoxide under grinding conditions .

- Microwave-assisted synthesis , which enhances yield and reduces reaction time .

Biological Properties

The biological activities of this compound are significant and include:

1. Antioxidant Activity

- The compound exhibits strong antioxidant properties, which can help in preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

- Studies indicate that it possesses anti-inflammatory activity, making it a potential candidate for treating inflammatory disorders .

3. Antimicrobial Activity

- Research has shown that this compound demonstrates antimicrobial properties against various pathogens, including bacteria and fungi .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

Case Studies

Case Study 1: Anti-inflammatory Activity

In a controlled study, the anti-inflammatory effects of this compound were evaluated using an animal model. The compound was administered at varying doses, leading to a dose-dependent decrease in inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL.

Q & A

Basic: What synthetic methodologies are commonly employed for 3-chloro-6-methyl-2-phenyl-4H-chromen-4-one, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via Friedel-Crafts alkylation or domino reactions involving substituted phenols and malonic acid derivatives. For example, describes a Lewis acid-catalyzed domino Friedel-Crafts/Allan-Robinson reaction using phosphorous oxychloride and zinc chloride. Optimization involves adjusting catalyst loading (e.g., ZnCl₂ at 10-15 mol%), reaction temperature (80-100°C), and solvent choice (e.g., POCl₃ for cyclization). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (60-85%). Characterization via ¹H/¹³C NMR and HRMS is critical for structural validation .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns substituent positions (e.g., δ 2.47 ppm for methyl groups in ).

- HRMS : Confirms molecular weight (e.g., m/z 411.0964 [M+H⁺] in ).

- IR Spectroscopy : Identifies carbonyl stretches (~1640–1780 cm⁻¹).

- X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., triclinic P1 space group in ).

Cross-validation of data across techniques minimizes structural ambiguity .

Advanced: How can researchers resolve discrepancies between experimental NMR data and computational predictions for derivatives of this compound?

Answer:

Discrepancies often arise from solvent effects, tautomerism, or dynamic exchange. To address this:

Purity Assessment : Use HPLC (C18 column, acetonitrile/water) to rule out impurities.

Solvent Standardization : Compare NMR spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆).

DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict chemical shifts.

X-ray Validation : Resolve ambiguities using single-crystal data (e.g., ).

For example, electron-withdrawing substituents (e.g., Cl, F) may deshield adjacent protons, altering δ values .

Advanced: What computational strategies are effective in predicting the bioactivity of this compound derivatives?

Answer:

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., antimicrobial enzymes in ).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity.

- MD Simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS).

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties.

For instance, highlights propargyl bromide derivatives with enhanced antimicrobial activity via docking against bacterial dihydrofolate reductase .

Advanced: What challenges arise during crystallographic refinement of this compound, and how are they addressed?

Answer:

Challenges include:

- Twinning : Common in triclinic systems (e.g., ); use TWINLAW in SHELXL for matrix correction.

- Disorder : Methyl/phenyl groups may exhibit positional disorder; refine occupancy factors iteratively.

- Data Quality : High-resolution data (≤0.8 Å) minimizes R-factor errors.

Software like OLEX2 integrates SHELXL for refinement (e.g., reports SHELXL’s robustness for small molecules). Validation tools (PLATON, CheckCIF) ensure compliance with IUCr standards .

Basic: What biological assays are typically used to evaluate the bioactivity of this compound?

Answer:

- Antimicrobial Screening : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines.

- Antioxidant Assays : DPPH/ABTS radical scavenging (IC₅₀ calculation).

- Enzyme Inhibition : Spectrophotometric assays (e.g., COX-2 inhibition).

demonstrates propargyl ether derivatives synthesized via K₂CO₃/DMF conditions showing MIC values of 8–32 µg/mL .

Advanced: How can hydrogen bonding patterns in the crystal lattice of this compound be systematically analyzed?

Answer:

Apply graph-set analysis ( ) using Mercury or CrystalExplorer:

Donor-Acceptor Identification : Locate O–H⋯O/C interactions (e.g., carbonyl oxygen as acceptor).

Pattern Classification : Assign motifs (e.g., R₂²(8) rings for dimeric interactions).

Energetics : Compute interaction energies with PIXEL (lattice energy partitioning).

For example, ’s triclinic structure may exhibit C–H⋯π or π-π stacking, stabilizing the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.